REACTION_CXSMILES
|
[NH2:1][C:2]1[N:7]=[C:6](Cl)[CH:5]=[C:4]([CH3:9])[N:3]=1.[CH2:10]([NH2:15])[CH2:11][CH2:12][CH2:13][CH3:14]>O1CCOCC1>[CH3:9][C:4]1[N:3]=[C:2]([NH2:1])[N:7]=[C:6]([NH:15][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14])[CH:5]=1
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
NC1=NC(=CC(=N1)Cl)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(CCCC)N
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 42 h
|
Duration
|
42 h
|
Type
|
CUSTOM
|
Details
|
The solvents were evaporated
|
Type
|
WASH
|
Details
|
washed with water, sat. sodium bicarbonate solution, brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC(=NC(=N1)N)NCCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |